tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate
Description
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate is a fluorinated imidazole derivative featuring a tert-butyl carbamate group. This compound is of interest in medicinal and synthetic chemistry due to the imidazole ring's role in bioactivity and the tert-butyl carbamate moiety's utility as a protecting group for amines.
Properties
Molecular Formula |
C8H12FN3O2 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
ZRIGANYWEOWTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NC=N1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole core.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the tert-butyl group: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The tert-butyl group can provide steric hindrance, influencing the selectivity and specificity of the compound .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following tert-butyl carbamate derivatives are selected for comparison based on shared functional groups or structural motifs:
Key Observations:
- Core Heterocycle: The target compound’s imidazole ring differs from pyrimidine-based analogs (e.g., ), impacting electronic properties and hydrogen-bonding capabilities.
- Substituents: Fluorine at position 5 (target) vs. pyrimidine derivatives with hydroxy or halogen substituents (e.g., 2-chloro-5-iodo in ). These variations influence reactivity and biological target affinity.
- Molecular Weight: The target compound (213.20 g/mol) is lighter than pyrimidine analogs (257.26–556.81 g/mol), suggesting differences in solubility and bioavailability.
Physicochemical Properties
- Solubility: The imidazole core (target) is more polar than pyrimidine derivatives, enhancing aqueous solubility compared to tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate .
- Stability: The tert-butyl carbamate group in all compounds provides hydrolytic stability under basic conditions, critical for protecting amines during synthesis .
Research Findings and Challenges
- Reactivity: Fluorine in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in pyrimidine derivatives .
- Synthetic Challenges: Stereochemical complexity in cyclohexyl-pyrimidine derivatives () contrasts with the simpler imidazole synthesis, highlighting scalability differences .
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